10-辛基-10H-吩噻嗪

描述

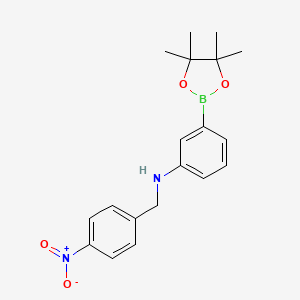

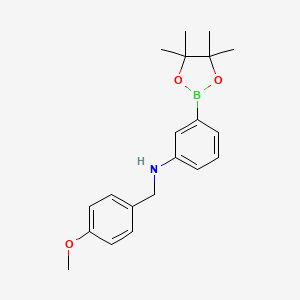

10-Octyl-10H-phenothiazine, also known as OOPT or 10-OTP, is a heterocyclic compound of the phenothiazine family. It has a molecular formula of C20H25NS . The average mass is 311.484 Da and the monoisotopic mass is 311.170776 Da .

Synthesis Analysis

The synthesis of phenothiazine derivatives involves condensation reactions . For instance, a novel luminescent hybrid inorganic–organic molecular assembly was synthesized by the condensation of hexakis cyclotriphosphazene hydrazide (CTP-Hyd) with six units of 10-octyl-10H-phenothiazine-3-carbaldehyde (R-PTZ-CHO) .Molecular Structure Analysis

The molecular structure of 10-Octyl-10H-phenothiazine consists of a phenothiazine core with an octyl group attached . The molecule has one hydrogen bond acceptor, no hydrogen bond donors, seven freely rotating bonds, and violates the Rule of 5 once .Chemical Reactions Analysis

Phenothiazines have been extensively studied for their potential applications as electrochemical, photovoltaic, photo-physical, and DSSC materials . They have intriguing π-conjugation length-dependent photophysical and redox properties .Physical and Chemical Properties Analysis

10-Octyl-10H-phenothiazine has a density of 1.1±0.1 g/cm3, a boiling point of 434.8±15.0 °C at 760 mmHg, and a flash point of 216.8±20.4 °C . It has a molar refractivity of 98.0±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 293.2±3.0 cm3 .科学研究应用

有机发光二极管 (OLED)

10-辛基-10H-吩噻嗪已被发现是有机发光二极管 (OLED) 构建中的一种有前途的电子供体。孙等人 (2014 年) 的一项研究合成了一个新型供体单元,10-辛基-3,7-二(噻吩-2-基)-10H-吩噻嗪,展示了其在 OLED 中应用的潜力。该化合物的吸收光谱显示出蓝绿色光范围,表明其适合作为 OLED 中 D-A 型材料的供体 (孙、唐、严和苗,2014 年)。

染料敏化太阳能电池 (DSSC)

10-辛基-10H-吩噻嗪衍生物因其在染料敏化太阳能电池 (DSSC) 中的应用而被广泛研究。吴等人 (2010 年) 设计并合成了用于 DSSC 的含有噻吩的新型吩噻嗪有机染料。这些染料表现出高性能和良好的稳定性,使其适用于光伏应用 (吴等人,2010 年)。黄等人 (2016 年) 进一步回顾了基于 10H-吩噻嗪的 DSSC 的重大科学进展,重点关注分子结构与光电转换特性之间的关系 (黄、迈耶和曹,2016 年)。

药物应用

虽然要求中排除了药物用途和剂量,但值得注意的是,吩噻嗪衍生物(包括 10-辛基-10H-吩噻嗪)一直是药物化学中的研究重点,因其潜在的药理活性。辛哈等人 (2011 年) 讨论了新合成的吩噻嗪衍生物的合成和各种生物活性,强调了它们广泛的应用,包括抗菌和抗病毒特性 (辛哈、潘迪亚、维尔马和雅达夫,2011 年)。

安全和危害

未来方向

作用机制

Target of Action

10-Octyl-10H-phenothiazine is a π-conjugated donor–acceptor (D–A) system . It holds a cyanoacrylic acid unit as a common acceptor and 10-octyl-7-(5-aryl-1,3,4-oxadiazol-2-yl)-10H-phenothiazine component as a donor . The primary targets of this compound are the molecules that interact with these donor and acceptor components.

Mode of Action

The interaction of 10-Octyl-10H-phenothiazine with its targets is based on the donor-acceptor system. The compound behaves as a D–A dyad with the cyanoacrylic acid component acting as an acceptor and the 10-octyl-7-(5-aryl-1,3,4-oxadiazol-2-yl)-10H-phenothiazine component acting as a donor . This interaction leads to changes in the energy states of the molecules, affecting their photophysical, electrochemical, optical, and thermal properties .

Biochemical Pathways

The biochemical pathways affected by 10-Octyl-10H-phenothiazine are primarily related to its optical properties. The compound exhibits good reverse saturable absorption behavior . This behavior is mainly due to the effective alteration and fine-tuning of intermolecular and intramolecular interaction to accomplish preferred band structure, which is obtained by molecular engineering .

Result of Action

The result of the action of 10-Octyl-10H-phenothiazine is primarily observed in its optical properties. The compound exhibits good fluorescence quantum yields . It also shows good reverse saturable absorption behavior, which is a key property for optical limiters . Optical limiters are devices that exhibit constant transmittance under low light and reduced transmittance on increasing intensity .

Action Environment

The action, efficacy, and stability of 10-Octyl-10H-phenothiazine can be influenced by environmental factors such as light intensity and wavelength. For instance, the compound’s ability to limit intense light with promising limiting threshold values suggests that it may be particularly effective in environments with high-intensity light .

生化分析

Biochemical Properties

10-Octyl-10H-phenothiazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit photophysical and redox properties, making it an effective photoredox catalyst for synthetic transformations . The compound interacts with enzymes involved in oxidative coupling reactions of amines, facilitating the conversion of amines to imines under visible-light irradiation . Additionally, 10-Octyl-10H-phenothiazine can interact with proteins and other biomolecules through its electron-rich sulfur and nitrogen atoms, which contribute to its redox behavior and catalytic activity .

Cellular Effects

10-Octyl-10H-phenothiazine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s redox properties enable it to participate in electron transfer reactions, affecting cellular redox balance and signaling pathways . It has been observed to modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . Furthermore, 10-Octyl-10H-phenothiazine can impact cellular processes such as apoptosis and cell proliferation by influencing the activity of key signaling molecules .

Molecular Mechanism

The molecular mechanism of 10-Octyl-10H-phenothiazine involves its interaction with biomolecules through redox reactions and binding interactions. The compound can act as an electron donor or acceptor, facilitating electron transfer reactions with enzymes and other proteins . This redox activity can lead to the activation or inhibition of enzymes, resulting in changes in cellular processes and gene expression . Additionally, 10-Octyl-10H-phenothiazine can bind to specific biomolecules, altering their structure and function, which contributes to its overall biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 10-Octyl-10H-phenothiazine can change over time due to its stability and degradation. The compound has been shown to maintain its redox properties and catalytic activity over extended periods under controlled conditions . Factors such as light exposure and temperature can influence its stability and lead to degradation . Long-term studies have indicated that 10-Octyl-10H-phenothiazine can have sustained effects on cellular function, including prolonged modulation of gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 10-Octyl-10H-phenothiazine vary with different dosages in animal models. At low doses, the compound has been observed to exhibit beneficial effects, such as enhanced catalytic activity and modulation of cellular processes . At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been identified, indicating that there is a specific dosage range within which 10-Octyl-10H-phenothiazine exerts its optimal biochemical activity without causing harm .

Metabolic Pathways

10-Octyl-10H-phenothiazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its redox reactions. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in oxidative and reductive processes . Additionally, 10-Octyl-10H-phenothiazine can affect the levels of reactive oxygen species (ROS) and other metabolites, contributing to its overall biochemical activity .

Transport and Distribution

Within cells and tissues, 10-Octyl-10H-phenothiazine is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in specific cellular compartments . Transporters and binding proteins can facilitate its movement within cells, influencing its localization and accumulation . These interactions play a crucial role in determining the compound’s biochemical activity and effects on cellular function .

Subcellular Localization

10-Octyl-10H-phenothiazine exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and redox balance . The subcellular localization of 10-Octyl-10H-phenothiazine is essential for understanding its overall biochemical activity and effects on cellular processes .

属性

IUPAC Name |

10-octylphenothiazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NS/c1-2-3-4-5-6-11-16-21-17-12-7-9-14-19(17)22-20-15-10-8-13-18(20)21/h7-10,12-15H,2-6,11,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFERYHPYXAAGEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B3132870.png)

![2-Chloro-4-[trimethylsilylethynyl]pyrimidine](/img/structure/B3132882.png)

![(1R,4S)-2-Aza-bicyclo[2.2.1]heptane](/img/structure/B3132902.png)

![1-(2,2,2-trifluoroethyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B3132918.png)

![N-[(4-Methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B3132924.png)